molecular formula C20H19ClN2OS B2444526 (7-(2-chlorophenyl)-1,4-thiazepan-4-yl)(1H-indol-5-yl)methanone CAS No. 1795482-52-8

(7-(2-chlorophenyl)-1,4-thiazepan-4-yl)(1H-indol-5-yl)methanone

Cat. No.: B2444526
CAS No.: 1795482-52-8
M. Wt: 370.9
InChI Key: PMCXJXDVSVTNJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “(7-(2-chlorophenyl)-1,4-thiazepan-4-yl)(1H-indol-5-yl)methanone” is a synthetic organic molecule that features a thiazepane ring, an indole moiety, and a chlorophenyl group. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “(7-(2-chlorophenyl)-1,4-thiazepan-4-yl)(1H-indol-5-yl)methanone” typically involves multi-step organic reactions. A common approach might include:

    Formation of the Thiazepane Ring: This could be achieved through a cyclization reaction involving a suitable precursor.

    Introduction of the Chlorophenyl Group: This step might involve a nucleophilic substitution reaction.

    Attachment of the Indole Moiety: This could be done via a coupling reaction, such as a Suzuki or Heck reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This might include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the indole moiety.

    Reduction: Reduction reactions could target the carbonyl group in the methanone.

    Substitution: The chlorophenyl group could participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) might be used.

    Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) could be employed.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure might make it a valuable intermediate in organic synthesis.

Biology

Biologically, compounds with indole and thiazepane structures are often investigated for their potential as pharmaceuticals. They might exhibit activities such as anti-inflammatory, antimicrobial, or anticancer effects.

Medicine

In medicine, this compound could be explored for its therapeutic potential. It might be studied in preclinical trials to evaluate its efficacy and safety as a drug candidate.

Industry

Industrially, this compound could be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which “(7-(2-chlorophenyl)-1,4-thiazepan-4-yl)(1H-indol-5-yl)methanone” exerts its effects would depend on its specific biological activity. Generally, it might interact with molecular targets such as enzymes or receptors, modulating their activity and triggering a cascade of cellular events.

Comparison with Similar Compounds

Similar Compounds

    (7-(2-chlorophenyl)-1,4-thiazepan-4-yl)(1H-indol-3-yl)methanone: Similar structure but with a different position of the indole moiety.

    (7-(2-chlorophenyl)-1,4-thiazepan-4-yl)(1H-indol-6-yl)methanone: Similar structure but with a different position of the indole moiety.

Uniqueness

The uniqueness of “(7-(2-chlorophenyl)-1,4-thiazepan-4-yl)(1H-indol-5-yl)methanone” lies in its specific arrangement of functional groups, which might confer distinct biological activities compared to its analogs.

Properties

IUPAC Name

[7-(2-chlorophenyl)-1,4-thiazepan-4-yl]-(1H-indol-5-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19ClN2OS/c21-17-4-2-1-3-16(17)19-8-10-23(11-12-25-19)20(24)15-5-6-18-14(13-15)7-9-22-18/h1-7,9,13,19,22H,8,10-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMCXJXDVSVTNJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCSC1C2=CC=CC=C2Cl)C(=O)C3=CC4=C(C=C3)NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.